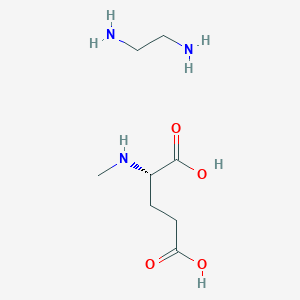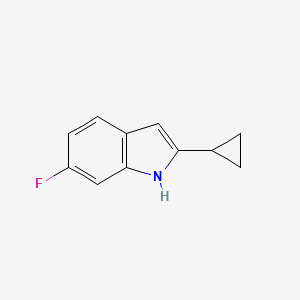![molecular formula C7H9BrN2O2 B13084708 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol: , also known by its IUPAC name 2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethanol , has the molecular formula C7H9BrN2O2. It is a white powder with a molecular weight of 233.06 g/mol . This compound features a bromopyridine moiety linked to an ethan-1-ol group.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol involves the following steps:
Bromination: Bromination of 3-amino-5-bromopyridine yields the bromopyridine intermediate.
Etherification: The bromopyridine intermediate reacts with ethanol (ethan-1-ol) to form the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles.
Reduction: Reduction of the bromopyridine ring can yield the corresponding pyridine derivative.
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Etherification: Ethanol, acid catalyst (e.g., sulfuric acid), and heat.
Major Products:: The primary product is 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol itself.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Employed in the development of novel materials.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C7H9BrN2O2 |
|---|---|
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
2-(3-amino-5-bromopyridin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2 |
Clave InChI |
IMFMWIUCJLQGEI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)OCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)

![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)


![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)


![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)

